10-(4-bromobenzoyl)-11-[4-(diethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 10-(4-bromobenzoyl)-11-[4-(diethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic molecule with potential applications in various scientific fields. This compound features a bromophenyl group, a diethylamino group, and a dibenzo[b,e][1,4]diazepin core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-bromobenzoyl)-11-[4-(diethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The process begins with the preparation of the dibenzo[b,e][1,4]diazepin core, followed by the introduction of the bromophenyl and diethylamino groups. Common reagents used in these reactions include bromine, diethylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
The compound 10-(4-bromobenzoyl)-11-[4-(diethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the bromine atom can result in various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, the compound may serve as a probe for studying the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical transformations makes it a valuable tool for investigating enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its structural features suggest it may interact with specific molecular targets, making it a candidate for drug development. Research into its pharmacological properties could lead to the discovery of new treatments for various diseases.
Industry
In industry, the compound can be used in the development of new materials with unique properties. Its ability to undergo chemical modifications allows for the creation of tailored materials for specific applications, such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 10-(4-bromobenzoyl)-11-[4-(diethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. The compound’s diethylamino group may facilitate binding to receptors or enzymes, while the bromophenyl group can participate in hydrophobic interactions. The hydroxyl group may form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (4-chlorophenyl){11-[4-(diethylamino)phenyl]-1-hydroxy-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}methanone
- (4-fluorophenyl){11-[4-(diethylamino)phenyl]-1-hydroxy-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}methanone
Uniqueness
The uniqueness of 10-(4-bromobenzoyl)-11-[4-(diethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one lies in its bromophenyl group, which imparts distinct chemical properties compared to its chloro- and fluoro- analogs. The bromine atom’s larger size and higher reactivity can influence the compound’s interactions with molecular targets, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C32H34BrN3O2 |
---|---|
Molecular Weight |
572.5 g/mol |
IUPAC Name |
5-(4-bromobenzoyl)-6-[4-(diethylamino)phenyl]-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C32H34BrN3O2/c1-5-35(6-2)24-17-13-21(14-18-24)30-29-26(19-32(3,4)20-28(29)37)34-25-9-7-8-10-27(25)36(30)31(38)22-11-15-23(33)16-12-22/h7-18,30,34H,5-6,19-20H2,1-4H3 |
InChI Key |
BOUQXYPUWFZXJH-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)C5=CC=C(C=C5)Br |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.